

Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Methyl-5-methyl ara-uridine*

Cat. No.: B12410469

[Get Quote](#)

For Immediate Release

Shanghai, China – December 7, 2025 – In a comprehensive technical guide released today, the intricate chemical properties of N1-methylpseudouridine (m1Ψ), a cornerstone of modern mRNA therapeutics, are laid bare for the scientific community. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of the core chemical characteristics of m1Ψ, complete with quantitative data, in-depth experimental protocols, and novel visualizations of its interactions within key biological pathways.

N1-methylpseudouridine, a modified nucleoside, has been pivotal in the success of mRNA vaccines and therapies, lauded for its ability to enhance protein expression while mitigating innate immune responses.^[1] This guide synthesizes a wealth of technical information to provide a foundational resource for those working to harness its therapeutic potential.

Core Chemical and Physical Properties

N1-methylpseudouridine (m1Ψ) is a methylated derivative of pseudouridine, where a methyl group is attached at the N1 position of the uracil base.^[2] This seemingly minor modification has profound effects on its chemical behavior and biological activity.

Physicochemical Data

A compilation of key physicochemical data for N1-methylpseudouridine is presented below, offering a quantitative basis for its application in formulation and drug development.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{14}N_2O_6$	
Molar Mass	258.23 g/mol	[2]
Solubility		
Water	26 g/L[3]	[3]
DMSO	≥ 20.65 mg/mL	[4]
Ethanol	≥ 20 mg/mL	[4]
Stability		
Photostability	6.7-fold more photostable than uridine following irradiation at 267 nm.[5]	[5]
pH Stability	Exhibits pH-independent reaction rates with bisulfite, suggesting stability across a range of pH values.[6]	[6]
Thermal Stability	Incorporation of m1Ψ into RNA duplexes leads to context-dependent stabilization of base stacking interactions.[7] High-resolution melt analysis shows that m1Ψ does not stabilize mismatched RNA-duplex formation to the same extent as pseudouridine.[8]	[7][8]

Experimental Protocols

To facilitate reproducible research, this guide provides detailed methodologies for the synthesis of N1-methylpseudouridine triphosphate and its incorporation into mRNA.

Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

A chemoenzymatic approach has been developed for the efficient synthesis of m1ΨTP.[\[1\]](#)[\[4\]](#) This method offers high yields and sustainability.

Materials:

- Acetonide-protected pseudouridine-5'-monophosphate (ΨMP)
- Dimethyl sulfate
- *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase
- *Escherichia coli* acetate kinase
- ATP
- Acetyl phosphate
- Appropriate buffers and reaction vessels

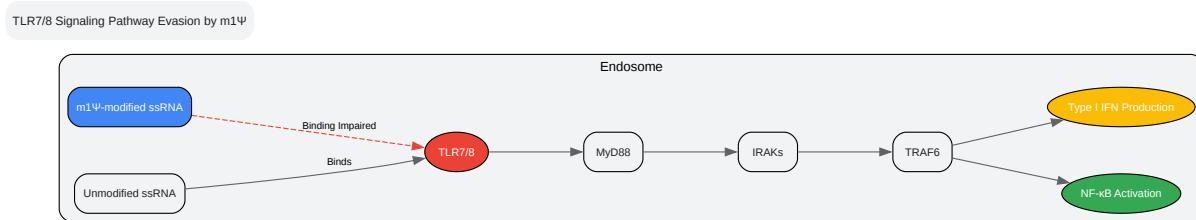
Methodology:

- N1-methylation: Selectively methylate acetonide-protected ΨMP at the N1 position using dimethyl sulfate.[\[1\]](#)[\[4\]](#)
- Enzymatic Phosphorylation (Step 1): Utilize *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase for the ATP-dependent phosphorylation of the methylated ΨMP to its diphosphate form (m1ΨDP).[\[1\]](#)
- Enzymatic Phosphorylation (Step 2): Employ *Escherichia coli* acetate kinase to catalyze the final phosphorylation step to yield N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This enzyme also serves to regenerate ATP using acetyl phosphate.[\[1\]](#)
- Purification: Purify the resulting m1ΨTP using appropriate chromatographic techniques to achieve high purity (>99.5%).[\[9\]](#)

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

The incorporation of m1Ψ into mRNA is achieved through in vitro transcription using a DNA template and a suitable RNA polymerase, typically T7 RNA polymerase.[10][11]

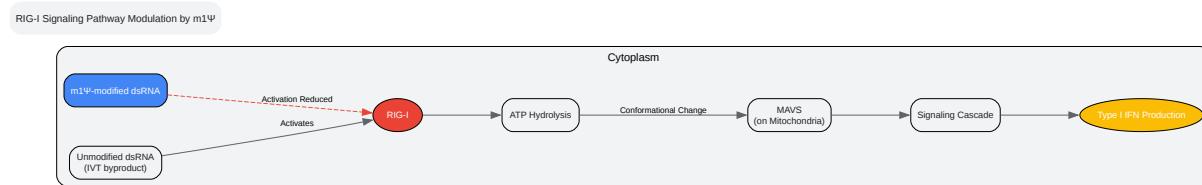
Materials:


- Linearized DNA template containing the gene of interest downstream of a T7 promoter
- T7 RNA polymerase
- N1-methylpseudouridine-5'-triphosphate (m1ΨTP)
- ATP, GTP, CTP
- RNase inhibitors
- Reaction buffer (containing MgCl₂, DTT, etc.)
- DNase I
- Purification columns

Methodology:

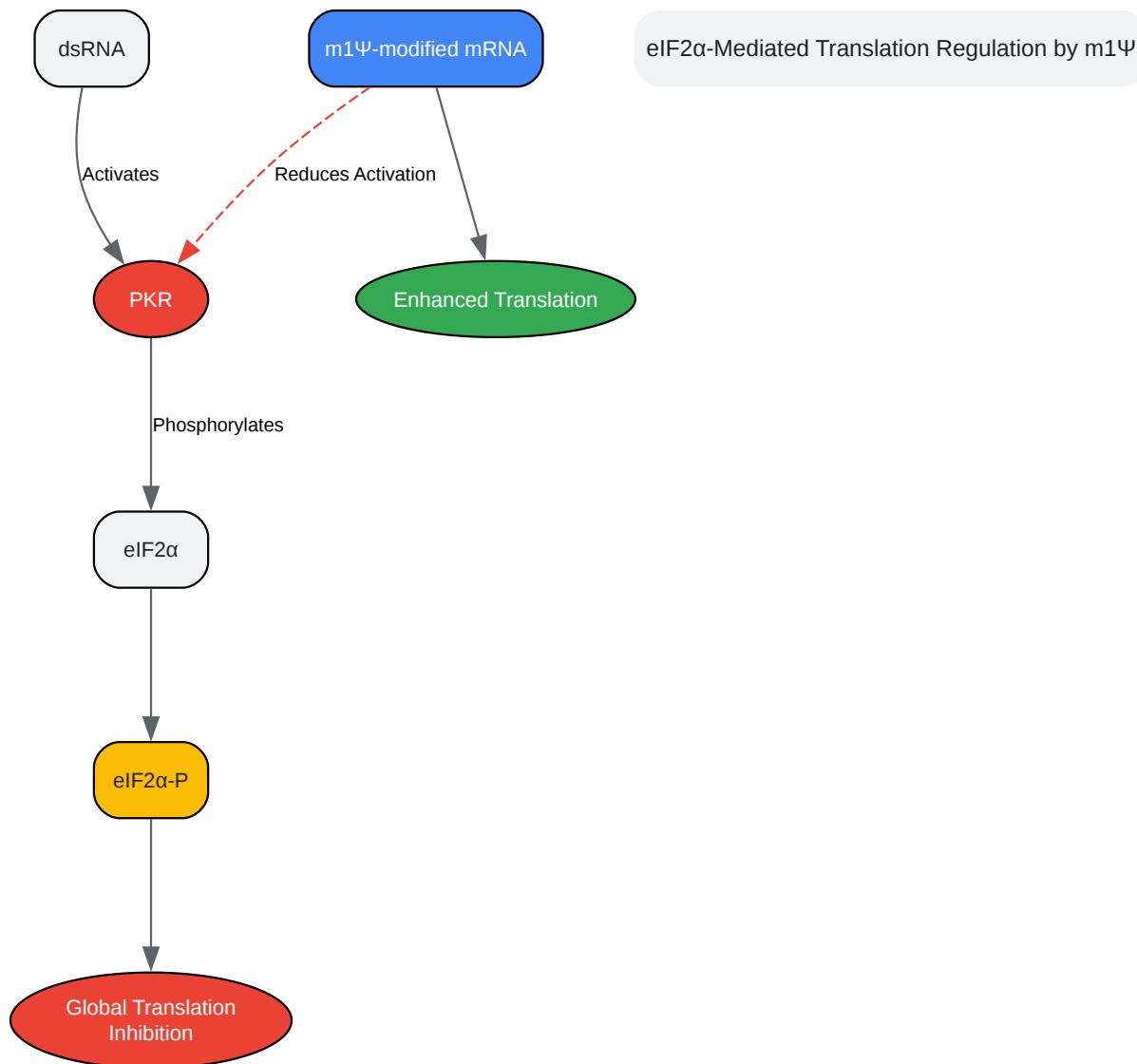
- Reaction Setup: In an RNase-free environment, combine the linearized DNA template, T7 RNA polymerase, RNase inhibitors, and the reaction buffer. Add ATP, GTP, CTP, and m1ΨTP (in place of UTP).[12]
- Transcription: Incubate the reaction mixture at 37°C for 2-4 hours.[12]
- DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
- Purification: Purify the synthesized m1Ψ-modified mRNA using a suitable purification kit to remove enzymes, unincorporated nucleotides, and other reaction components.
- Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Impact on Key Signaling Pathways


The therapeutic efficacy of m1Ψ-modified mRNA is largely attributed to its ability to evade innate immune detection and enhance translation. The following diagrams illustrate the pivotal role of m1Ψ in modulating key signaling pathways.

[Click to download full resolution via product page](#)

Caption: TLR7/8 Signaling Pathway Evasion by m1Ψ


Unmodified single-stranded RNA (ssRNA) is recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, leading to a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.^[13] The incorporation of N1-methylpseudouridine into the ssRNA sterically hinders its binding to TLR7/8, thereby evading this innate immune recognition.^[3]

[Click to download full resolution via product page](#)

Caption: RIG-I Signaling Pathway Modulation by m1Ψ

Double-stranded RNA (dsRNA), often a byproduct of in vitro transcription, is a potent activator of the cytosolic sensor RIG-I. This activation involves ATP hydrolysis and a conformational change that allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), initiating an antiviral response.^{[14][15]} The presence of N1-methylpseudouridine in RNA has been shown to reduce the activation of RIG-I, contributing to the reduced immunogenicity of modified mRNA.

[Click to download full resolution via product page](#)

Caption: eIF2 α -Mediated Translation Regulation by m1Ψ

The presence of dsRNA activates Protein Kinase R (PKR), which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α).^{[16][17]} Phosphorylated eIF2 α leads to a general shutdown of protein synthesis.^[18] By reducing the activation of PKR, m1Ψ-modified mRNA

helps to prevent this translational repression, leading to enhanced and sustained protein expression.[19][20]

This technical guide serves as a critical resource for the scientific community, providing a deeper understanding of the chemical properties of N1-methylpseudouridine and its pivotal role in the advancement of mRNA-based technologies. The detailed data and protocols within are intended to empower further innovation in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The eIF2 α kinases: their structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1-Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rna.bocsci.com [rna.bocsci.com]
- 11. mdpi.com [mdpi.com]
- 12. bocsci.com [bocsci.com]

- 13. Strategies for controlling the innate immune activity of conventional and self-amplifying mRNA therapeutics: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] ATP hydrolysis by the viral RNA sensor RIG-I prevents unintentional recognition of self-RNA | Semantic Scholar [semanticscholar.org]
- 15. ATPase-driven oligomerization of RIG-I on RNA allows optimal activation of type-I interferon | EMBO Reports [link.springer.com]
- 16. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular origins of dsRNA, their recognition and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The response of mammalian cells to double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Chemical Landscape of N1-Methylpseudouridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12410469#exploring-the-chemical-properties-of-n1-methylpseudouridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com